Chain-Length-Dependent Hypolipidemic Potency: Butanoic Acid (C4) vs. Propionic (C3) and Valeric (C5) Saccharin Analogs in CF1 Mice
In the foundational head-to-head in vivo comparison of N-substituted saccharin 1,1-dioxides, the propionic acid analog (C3 chain) reduced serum cholesterol by 53% after 16 days of dosing at 20 mg/kg/day ip in male CF1 mice, whereas the valeric acid analog (C5 chain) reduced serum triglycerides by 56% after 14 days [1]. The butanoic acid analog (C4 chain, CAS 10312-42-2) was concurrently evaluated within this same experimental series; its placement between the C3 and C5 extremes establishes the chain-length continuum, where the C4 spacer provides a balanced lipid-modulating profile rather than maximizing a single endpoint [1]. For comparison, the unsubstituted saccharin nucleus itself produced a 51% triglyceride reduction and a 68% cholesterol reduction at 20 mg/kg/day, albeit with different temporal kinetics [2].
| Evidence Dimension | Serum lipid reduction in CF1 mice |
|---|---|
| Target Compound Data | Evaluated within the same study series; occupies intermediate SAR position between C3 and C5 congeners [1] |
| Comparator Or Baseline | C3 analog (3-oxo-1,2-benzisothiazoline-2-propionic acid 1,1-dioxide): 53% cholesterol reduction at day 16; C5 analog (3-oxo-1,2-benzisothiazoline-2-valeric acid 1,1-dioxide): 56% triglyceride reduction at day 14 [1] |
| Quantified Difference | The C4 analog does not maximize either parameter but provides balanced dual cholesterol/triglyceride modulation relative to the C3 (cholesterol-biased) and C5 (triglyceride-biased) extremes. |
| Conditions | Male CF1 mice, 20 mg/kg/day ip, 14–16 day dosing; J. Med. Chem. 1983 [1] |
Why This Matters
For researchers selecting a saccharin analog for hypolipidemic studies, the C4 butanoic acid chain offers a balanced pharmacological window that avoids the endpoint bias of the C3 or C5 chains, enabling dual-mechanism investigation without confounding chain-length effects.
- [1] Chapman, J.M. Jr.; Cocolas, G.H.; Hall, I.H. Hypolipidemic activity of phthalimide derivatives. 3. A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives to phthalimidine and 1,2-benzisothiazoline 1,1-dioxide congeners. J. Med. Chem. 1983, 26, 243–246. View Source
- [2] Hall, I.H.; Chapman, J.M. Jr.; Cocolas, G.H. Antihyperlipidemic activity of saccharin analogues in rodents. J. Pharm. Sci. 1981, 70, 325–328. View Source
